Cas no 2308509-47-7 (2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide)
![2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide structure](https://ja.kuujia.com/scimg/cas/2308509-47-7x500.png)
2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2308509-47-7
- 2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide
- EN300-26688349
- Z1785715702
-
- インチ: 1S/C16H14ClFN4O/c17-12-8-11(2-3-13(12)18)14-4-7-20-22(14)9-15(23)21-16(10-19)5-1-6-16/h2-4,7-8H,1,5-6,9H2,(H,21,23)
- InChIKey: HBHPQCDOKUWWDL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1=CC=NN1CC(NC1(C#N)CCC1)=O)F
計算された属性
- せいみつぶんしりょう: 332.0840169g/mol
- どういたいしつりょう: 332.0840169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688349-0.05g |
2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide |
2308509-47-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 2308509-47-7 and Product Name: 2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide
The compound with the CAS number 2308509-47-7 and the product name 2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a pyrazole core and a cyclobutyl substituent, combined with fluorine and chlorine atoms, imparts unique physicochemical properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing pyrazole moieties. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, featuring a 3-chloro-4-fluorophenyl group attached to the pyrazole ring, enhances its interaction with biological targets. This structural feature is particularly intriguing as it allows for selective binding to enzymes and receptors involved in various disease pathways.
The N-(1-cyanocyclobutyl)acetamide moiety further contributes to the compound's pharmacological profile. The cyano group introduces a polar character, improving solubility and bioavailability, while the cyclobutyl ring provides steric hindrance that can modulate binding affinity. These structural elements collectively contribute to the compound's potential as an active pharmaceutical ingredient (API). Recent studies have highlighted the importance of cycloalkyl substituents in enhancing drug-like properties such as metabolic stability and membrane permeability.
Current research in medicinal chemistry emphasizes the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The compound in question aligns with this trend by integrating several pharmacophoric elements into a single molecular framework. The pyrazole core serves as a scaffold for further derivatization, allowing chemists to fine-tune its biological activity through strategic modifications. This flexibility makes it an attractive platform for structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole derivatives have been extensively studied for their antitumor properties, often acting through mechanisms such as inhibiting kinase enzymes or disrupting microtubule formation. The presence of fluorine and chlorine substituents in the aromatic ring can enhance metabolic stability and binding affinity to biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain cancer-related proteins, making it a valuable candidate for further preclinical evaluation.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with numerous pathological conditions, including cardiovascular disease, arthritis, and neurodegenerative disorders. The structural features of this molecule suggest that it may interact with inflammatory mediators or signaling pathways involved in these conditions. For instance, the pyrazole ring could potentially modulate the activity of cyclooxygenase (COX) enzymes or other inflammatory cytokines. Further investigation into its mechanism of action could uncover novel therapeutic strategies.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to construct the pyrazole core and introduce the cyclobutyl and acetylamide functional groups with high precision. Techniques such as cross-coupling reactions, cyclization processes, and nucleophilic substitution are likely employed in its preparation. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up avenues for producing analogs with modified properties.
In conclusion, the compound with CAS number 2308509-47-7 and product name 2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research in drug development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic solutions.
2308509-47-7 (2-[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl]-N-(1-cyanocyclobutyl)acetamide) 関連製品
- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)
- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)
- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)
- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)
- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 340322-91-0(Methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 351038-43-2((2,3-Difluorophenyl)(morpholino)methanone)




